molecular formula C16H21NO6 B13804330 Methyl (2S,5R)-1-cbz-5-hydroxy-6-methoxypipecolinate CAS No. 824943-45-5

Methyl (2S,5R)-1-cbz-5-hydroxy-6-methoxypipecolinate

Cat. No.: B13804330
CAS No.: 824943-45-5
M. Wt: 323.34 g/mol
InChI Key: AWPGAMAVGUJBCC-WLDKUNSKSA-N
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Description

Methyl (2S,5R)-1-cbz-5-hydroxy-6-methoxypipecolinate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,5R)-1-cbz-5-hydroxy-6-methoxypipecolinate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the hydroxyl group, followed by the introduction of the methoxy group and the formation of the pipecolinate ring. The final step often involves the deprotection of the hydroxyl group to yield the desired compound. Reaction conditions may vary, but they generally include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,5R)-1-cbz-5-hydroxy-6-methoxypipecolinate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Methyl (2S,5R)-1-cbz-5-hydroxy-6-methoxypipecolinate has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl (2S,5R)-1-cbz-5-hydroxy-6-methoxypipecolinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S,5R)-2-isopropyl-5-methylcyclohexanone
  • Menthyl salicylate
  • (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl ®-4-methylbenzenesulfonimidate

Uniqueness

Methyl (2S,5R)-1-cbz-5-hydroxy-6-methoxypipecolinate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it may offer enhanced selectivity and potency in certain applications, making it a valuable compound for research and development.

Properties

CAS No.

824943-45-5

Molecular Formula

C16H21NO6

Molecular Weight

323.34 g/mol

IUPAC Name

1-O-benzyl 2-O-methyl (2S,5R)-5-hydroxy-6-methoxypiperidine-1,2-dicarboxylate

InChI

InChI=1S/C16H21NO6/c1-21-14-13(18)9-8-12(15(19)22-2)17(14)16(20)23-10-11-6-4-3-5-7-11/h3-7,12-14,18H,8-10H2,1-2H3/t12-,13+,14?/m0/s1

InChI Key

AWPGAMAVGUJBCC-WLDKUNSKSA-N

Isomeric SMILES

COC1[C@@H](CC[C@H](N1C(=O)OCC2=CC=CC=C2)C(=O)OC)O

Canonical SMILES

COC1C(CCC(N1C(=O)OCC2=CC=CC=C2)C(=O)OC)O

Origin of Product

United States

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